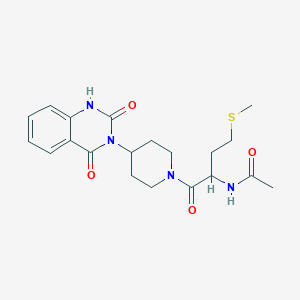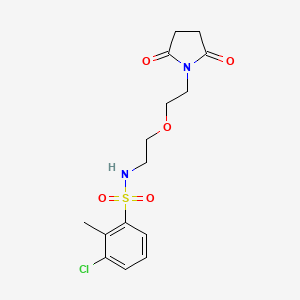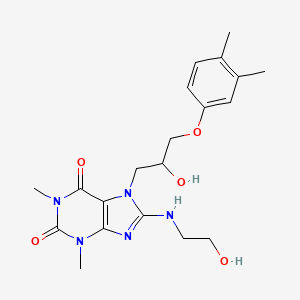
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an intriguing compound with unique structural features that warrant a detailed exploration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step reactions starting from commercially available reagents. Common synthetic routes include condensation reactions, cyclization processes, and subsequent functional group modifications. Each step is meticulously optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory techniques, incorporating more robust and cost-effective methods such as continuous flow synthesis and batch processing. Industrial methods also consider environmental factors, aiming to minimize waste and use greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is known to undergo several types of chemical reactions:
Oxidation: : It reacts with oxidizing agents to form various oxidized derivatives.
Reduction: : It can be reduced using appropriate reducing agents to yield reduced forms.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and suitable solvents to ensure the reactions proceed efficiently.
Major Products Formed
Major products include oxidized derivatives with additional oxygen functionalities, reduced compounds with fewer double bonds or lower oxidation states, and substituted products featuring diverse functional groups enhancing the compound's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is utilized as a starting material for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a biochemical probe, aiding in the study of various biochemical pathways and mechanisms.
Medicine
In medicine, researchers are investigating its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, its applications span from materials science to the development of new catalysts and polymers.
Wirkmechanismus
The mechanism by which N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exerts its effects involves binding to specific molecular targets, influencing various pathways. Detailed studies have elucidated its interactions at the molecular level, revealing how it modulates biochemical processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide stands out due to its unique structural features and reactivity. Similar compounds include:
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)amine: : Differing slightly in functional groups, leading to varied reactivity and applications.
N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-oxo-1-oxobutan-2-yl)acetamide:
The unique structure and functionality of this compound make it a compound of significant interest for further exploration and development.
Eigenschaften
IUPAC Name |
N-[1-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13(25)21-17(9-12-29-2)19(27)23-10-7-14(8-11-23)24-18(26)15-5-3-4-6-16(15)22-20(24)28/h3-6,14,17H,7-12H2,1-2H3,(H,21,25)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESVVNTUUFDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Oxan-4-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2540598.png)


![N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540601.png)
![2-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2540602.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540606.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
